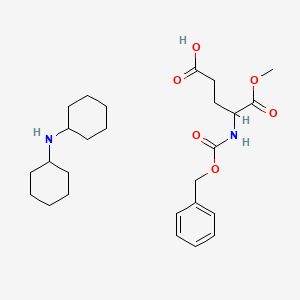
z-l-Glutamic acid alpha-methyl ester dcha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-L-Glutamic acid alpha-methyl ester dicyclohexylamine salt: is a derivative of glutamic acid, an important amino acid in biochemistry. This compound is often used in peptide synthesis and as a building block in the preparation of various biochemical substances. It is characterized by the presence of a benzyl ester group and a methyl ester group, which makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Glutamic acid alpha-methyl ester dicyclohexylamine salt typically involves the esterification of L-glutamic acid. One common method includes reacting L-glutamic acid with methanol in the presence of p-toluenesulfonic acid as a catalyst. The reaction proceeds under reflux conditions to yield the methyl ester derivative . The benzyl ester group is introduced by reacting the methyl ester with benzyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Z-L-Glutamic acid alpha-methyl ester dicyclohexylamine salt undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Glutamic acid and methanol.
Substitution: Various substituted glutamic acid derivatives.
Oxidation: Oxo derivatives of glutamic acid.
Reduction: Alcohol derivatives of glutamic acid.
Scientific Research Applications
Chemistry: Z-L-Glutamic acid alpha-methyl ester dicyclohexylamine salt is used as a building block in the synthesis of peptides and other complex organic molecules. It serves as a protected form of glutamic acid, allowing for selective reactions at specific sites .
Biology: In biological research, this compound is used to study protein modifications and interactions. It can be incorporated into proteins to investigate the effects of specific modifications on protein function and stability .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its ability to undergo selective reactions makes it valuable in designing drugs with specific properties .
Industry: In the industrial sector, Z-L-Glutamic acid alpha-methyl ester dicyclohexylamine salt is used in the production of various biochemical products, including enzymes and other biologically active compounds .
Mechanism of Action
The mechanism of action of Z-L-Glutamic acid alpha-methyl ester dicyclohexylamine salt involves its incorporation into peptides and proteins. The ester groups allow for selective modification of the glutamic acid residue, enabling the study of protein function and interactions. The compound can act as a substrate for enzymes, facilitating the investigation of enzymatic mechanisms and pathways .
Comparison with Similar Compounds
Comparison: Z-L-Glutamic acid alpha-methyl ester dicyclohexylamine salt is unique due to its specific ester groups, which provide versatility in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and reactivity, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6.C12H23N/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRFRNXPAYUOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5672-82-2, 26566-10-9 |
Source


|
| Record name | NSC156975 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC154965 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
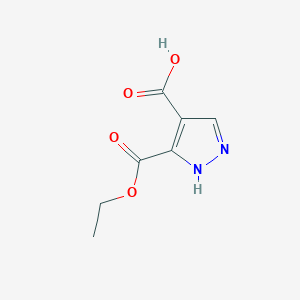
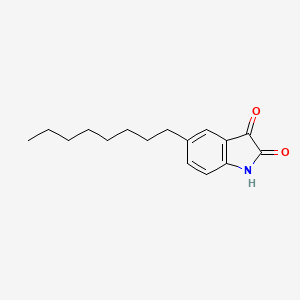
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride](/img/structure/B13655115.png)

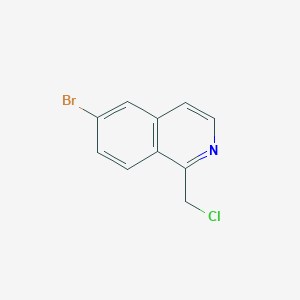
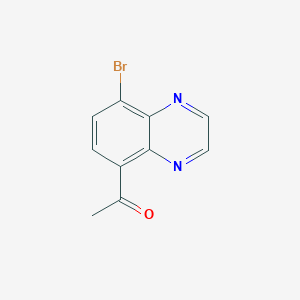
![2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile](/img/structure/B13655138.png)
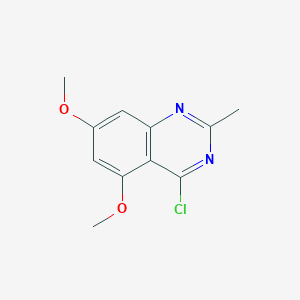
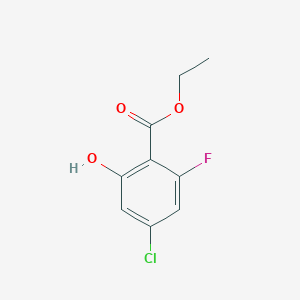
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)
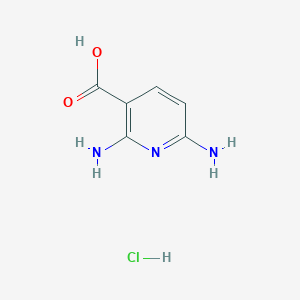
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)
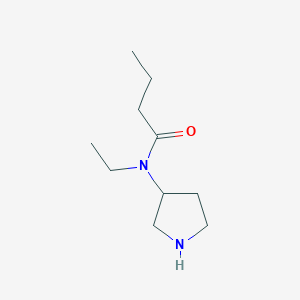
![9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)
